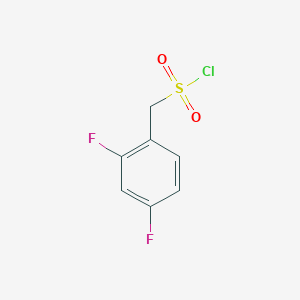

(2,4-difluorophenyl)methanesulfonyl Chloride

CAS No.: 179524-68-6

Cat. No.: VC2165581

Molecular Formula: C7H5ClF2O2S

Molecular Weight: 226.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 179524-68-6 |

|---|---|

| Molecular Formula | C7H5ClF2O2S |

| Molecular Weight | 226.63 g/mol |

| IUPAC Name | (2,4-difluorophenyl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 |

| Standard InChI Key | JCBYCKNOGYFRDS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)F)CS(=O)(=O)Cl |

| Canonical SMILES | C1=CC(=C(C=C1F)F)CS(=O)(=O)Cl |

Introduction

Spectroscopic Properties

Mass spectrometry provides valuable information for the identification and characterization of (2,4-difluorophenyl)methanesulfonyl chloride. Table 2 presents predicted collision cross-section data for various adducts of the compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 226.97397 | 142.6 |

| [M+Na]⁺ | 248.95591 | 154.1 |

| [M+NH₄]⁺ | 244.00051 | 149.7 |

| [M+K]⁺ | 264.92985 | 146.4 |

| [M-H]⁻ | 224.95941 | 140.9 |

| [M+Na-2H]⁻ | 246.94136 | 147.4 |

| [M]⁺ | 225.96614 | 144.3 |

| [M]⁻ | 225.96724 | 144.3 |

These spectroscopic properties are essential for the analytical detection and quantification of the compound in various matrices .

Chemical Reactions and Applications

(2,4-Difluorophenyl)methanesulfonyl chloride participates in various chemical reactions, making it a versatile intermediate in organic synthesis.

Common Reactions

The reactivity of (2,4-difluorophenyl)methanesulfonyl chloride is primarily centered on the sulfonyl chloride functionality, which can undergo several transformations:

-

Nucleophilic substitution reactions with amines to form sulfonamides

-

Reaction with alcohols to form sulfonate esters

-

Reduction to form sulfinic acids or thiols

-

Coupling reactions in the presence of catalysts

These reactions make the compound valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Applications in Pharmaceutical Synthesis

In pharmaceutical chemistry, (2,4-difluorophenyl)methanesulfonyl chloride serves as a crucial intermediate in the synthesis of various bioactive compounds. The difluorophenyl group can enhance the metabolic stability and lipophilicity of drug molecules, while the sulfonyl group can participate in hydrogen bonding interactions with biological targets.

The compound is potentially utilized in the synthesis of:

-

Antifungal agents

-

Anticancer compounds

-

Enzyme inhibitors

-

Other therapeutically relevant molecules

Biological Activity

Recent studies have highlighted the potential biological activities of (2,4-difluorophenyl)methanesulfonyl chloride and its derivatives.

Antifungal Properties

In vitro studies have demonstrated significant antifungal activity of (2,4-difluorophenyl)methanesulfonyl chloride against various fungal strains. The compound shows promise as a lead in antifungal drug development due to its potent activity compared to existing antifungal agents.

Anticancer and Cytotoxic Effects

Research has also indicated potential anticancer and cytotoxic properties of (2,4-difluorophenyl)methanesulfonyl chloride. In vitro assays have demonstrated its ability to inhibit the growth of certain cancer cell lines, suggesting its potential application in oncology research.

While these biological activities are promising, further research is needed to fully elucidate the mechanisms of action and to develop optimized derivatives with enhanced efficacy and safety profiles.

Analytical Methods for Detection

Other Analytical Techniques

Other analytical techniques that may be suitable for the detection and quantification of (2,4-difluorophenyl)methanesulfonyl chloride include:

-

High-performance liquid chromatography (HPLC)

-

Nuclear magnetic resonance (NMR) spectroscopy

-

Infrared spectroscopy (IR)

-

Ultraviolet-visible spectroscopy (UV-Vis)

Development of validated analytical methods specific to (2,4-difluorophenyl)methanesulfonyl chloride would benefit from considering the compound's physical properties, chemical stability, and potential matrix effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume